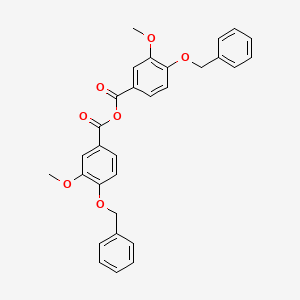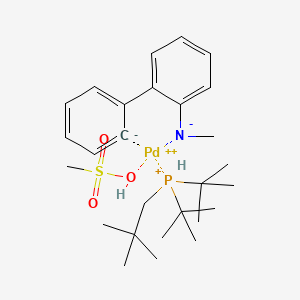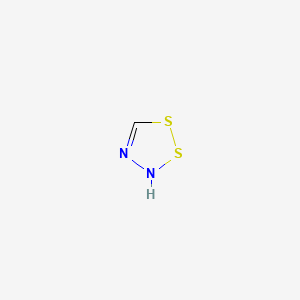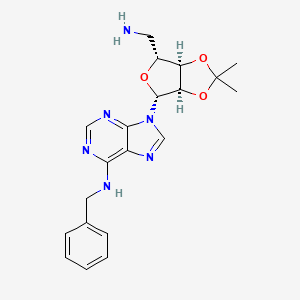
N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is a synthetic compound that belongs to the class of nucleosides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5’ position, and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine typically involves multiple steps:
Protection of the Ribose Moiety: The 2’ and 3’ hydroxyl groups of the ribose are protected using isopropylidene to form a stable acetal.
Amination: The 5’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.
Benzylation: The nitrogen atom at the 5’ position is benzylated using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The isopropylidene protecting group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nucleosides.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Hydrolysis: Formation of free hydroxyl nucleosides.
Aplicaciones Científicas De Investigación
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, while the isopropylidene group provides stability against enzymatic degradation. This compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyuridine
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxycytidine
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyguanosine
Uniqueness
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is unique due to its specific structure, which combines the adenine base with a benzylated amino group and an isopropylidene-protected ribose. This unique combination provides distinct biochemical properties, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H24N6O3 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine |
InChI |
InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1 |
Clave InChI |
CXSROOKSAJRFTC-NVQRDWNXSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


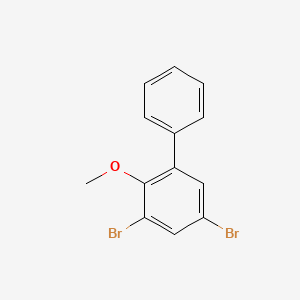
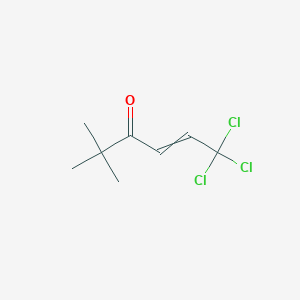
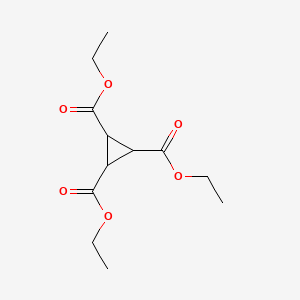
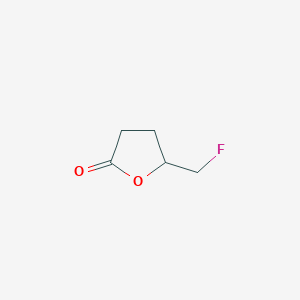
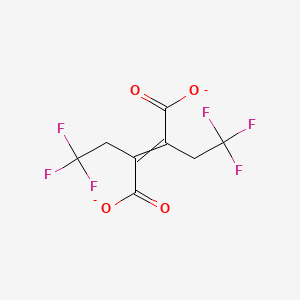
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
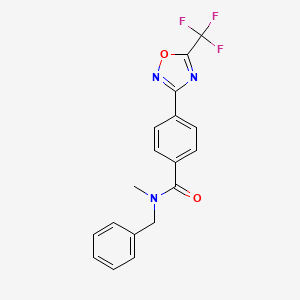
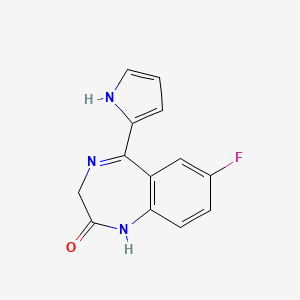

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
